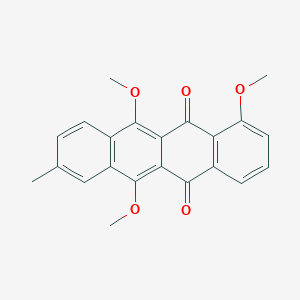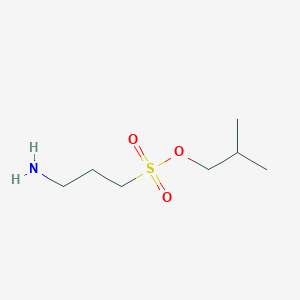
2-Methylpropyl 3-aminopropane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 3-aminopropane-1-sulfonate is an organic compound with the molecular formula C7H15NO3S. It is a sulfonate ester that features both an amino group and a sulfonate group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-aminopropane-1-sulfonate typically involves the reaction of 2-methylpropyl alcohol with 3-aminopropane-1-sulfonic acid. The reaction is carried out under acidic conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl 3-aminopropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonate group can be reduced to form sulfides.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amines.
Aplicaciones Científicas De Investigación
2-Methylpropyl 3-aminopropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism by which 2-Methylpropyl 3-aminopropane-1-sulfonate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropane-1-sulfonic acid: Similar structure but lacks the 2-methylpropyl group.
2-Methylpropyl 3-aminopropane-1-sulfonate: Unique due to the presence of both the 2-methylpropyl and sulfonate groups.
Uniqueness
This compound is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical and biological applications .
Propiedades
Número CAS |
819862-63-0 |
|---|---|
Fórmula molecular |
C7H17NO3S |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
2-methylpropyl 3-aminopropane-1-sulfonate |
InChI |
InChI=1S/C7H17NO3S/c1-7(2)6-11-12(9,10)5-3-4-8/h7H,3-6,8H2,1-2H3 |
Clave InChI |
BJPJLXCZCDLRRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COS(=O)(=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
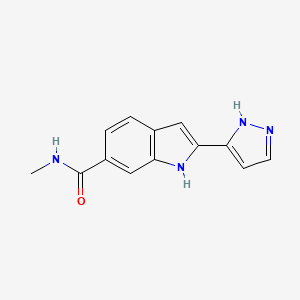
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
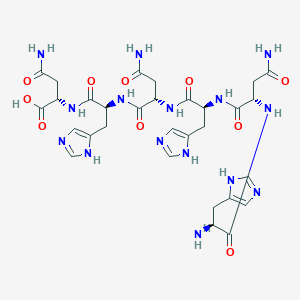
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

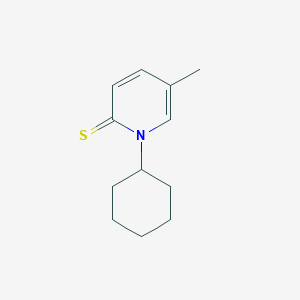
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
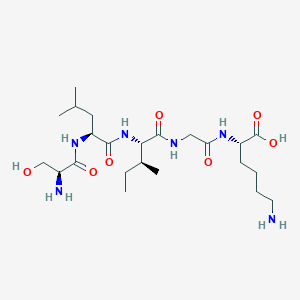
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)

